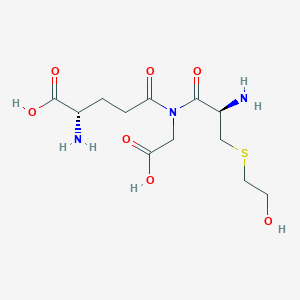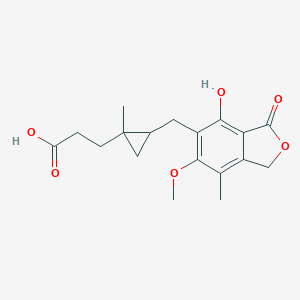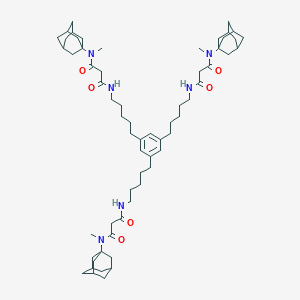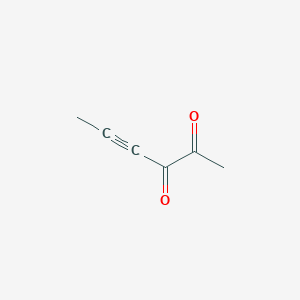
4-Hexyne-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hexyne-2,3-dione is a chemical compound that belongs to the class of alpha, beta-unsaturated ketones. It is also known as Meldrum's acid and has been widely used in various scientific research applications. This compound has gained significant attention due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 4-Hexyne-2,3-dione involves the formation of a Michael adduct with a nucleophile. This reaction leads to the formation of a new carbon-carbon bond, which is the basis for its use as a building block in organic synthesis. Additionally, 4-Hexyne-2,3-dione can undergo a variety of reactions, including nucleophilic addition, oxidation, and reduction.
Efectos Bioquímicos Y Fisiológicos
4-Hexyne-2,3-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 4-Hexyne-2,3-dione has been shown to have antifungal and antibacterial properties. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Hexyne-2,3-dione is its ease of synthesis and availability. It is a relatively inexpensive compound that can be easily obtained from various chemical suppliers. Additionally, 4-Hexyne-2,3-dione has a wide range of applications in organic synthesis, making it a versatile reagent for various laboratory experiments.
However, 4-Hexyne-2,3-dione has some limitations for lab experiments. It is a highly reactive compound and can be difficult to handle. Additionally, it can be toxic and should be handled with care. Finally, the use of 4-Hexyne-2,3-dione in biological experiments requires further investigation to determine its safety and potential side effects.
Direcciones Futuras
There are several future directions for the research on 4-Hexyne-2,3-dione. One potential area of research is the development of new synthetic methods for the production of 4-Hexyne-2,3-dione. Additionally, further investigation is needed to determine the exact mechanism of action of 4-Hexyne-2,3-dione and its potential use as a therapeutic agent for various diseases. Finally, the use of 4-Hexyne-2,3-dione in biological experiments should be further explored to determine its safety and potential applications in medicine.
Conclusion:
In conclusion, 4-Hexyne-2,3-dione is a versatile and useful compound that has a wide range of applications in various scientific research fields. Its ease of synthesis and availability make it a valuable reagent for laboratory experiments. However, further investigation is needed to determine its exact mechanism of action and potential use as a therapeutic agent. Overall, 4-Hexyne-2,3-dione is a promising compound that has the potential to make significant contributions to the field of organic chemistry and medicine.
Métodos De Síntesis
The synthesis of 4-Hexyne-2,3-dione can be achieved through several methods. One of the most common methods involves the reaction of malonic acid with acetone in the presence of a catalyst. Another method involves the reaction of acetic anhydride with diethyl malonate in the presence of sodium ethoxide. The synthesis of 4-Hexyne-2,3-dione is relatively simple and can be achieved using standard laboratory techniques.
Aplicaciones Científicas De Investigación
4-Hexyne-2,3-dione has been widely used in various scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used as a building block in the synthesis of complex organic molecules. Additionally, 4-Hexyne-2,3-dione has been used as a catalyst in various organic reactions, including aldol condensation, Michael addition, and Knoevenagel condensation.
Propiedades
Número CAS |
159146-89-1 |
|---|---|
Nombre del producto |
4-Hexyne-2,3-dione |
Fórmula molecular |
C6H6O2 |
Peso molecular |
110.11 g/mol |
Nombre IUPAC |
hex-4-yne-2,3-dione |
InChI |
InChI=1S/C6H6O2/c1-3-4-6(8)5(2)7/h1-2H3 |
Clave InChI |
SDWIGJDORAFEGT-UHFFFAOYSA-N |
SMILES |
CC#CC(=O)C(=O)C |
SMILES canónico |
CC#CC(=O)C(=O)C |
Sinónimos |
4-Hexyne-2,3-dione (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



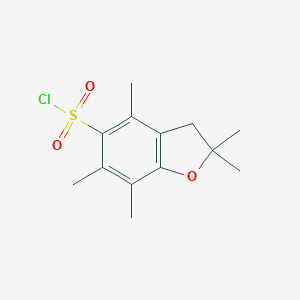
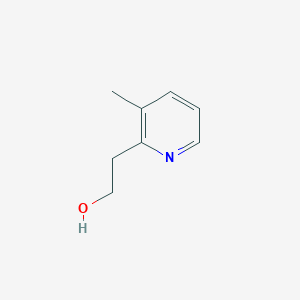
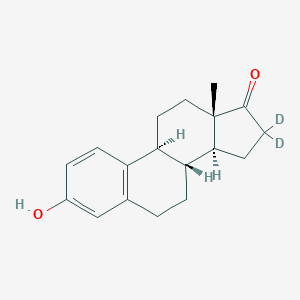
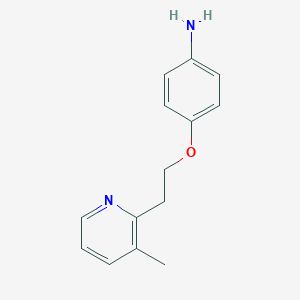
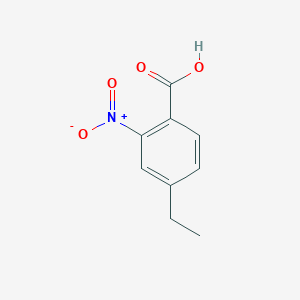
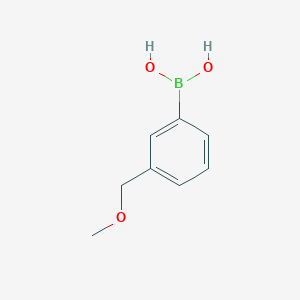
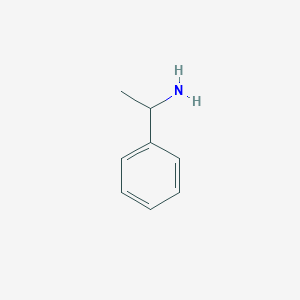
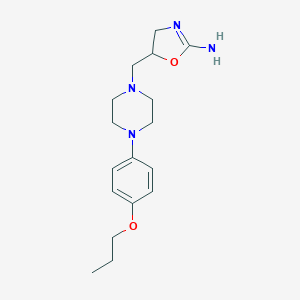
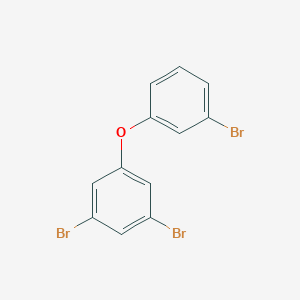
![(2S)-2-[[(2R)-2-[[(2S)-2-azaniumylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B125057.png)

